

# Spectroscopic and Structural Elucidation of 3-Bromo-6-fluorochromone: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-6-fluorochromone

Cat. No.: B063600

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, **3-Bromo-6-fluorochromone**. The information detailed herein is essential for the verification and characterization of this compound in a research and development setting. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Bromo-6-fluorochromone**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.25	s	-	H-2
7.82	dd	8.9, 3.1	H-5
7.50	ddd	8.9, 7.7, 3.1	H-7
7.39	dd	7.7, 4.3	H-8

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
174.1	C-4
159.9 (d, J=245.5 Hz)	C-6
152.0	C-9
147.9	C-2
126.1 (d, J=24.4 Hz)	C-5
124.0 (d, J=7.6 Hz)	C-10
120.4 (d, J=24.4 Hz)	C-7
112.5 (d, J=7.6 Hz)	C-8
109.9	C-3

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3085	C-H aromatic stretching
1645	C=O stretching ( $\gamma$ -pyrone)
1615, 1480, 1450	C=C aromatic stretching
1250	C-F stretching
880, 820	C-H aromatic bending (out-of-plane)
680	C-Br stretching

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
242/244	100/98	[M] <sup>+</sup> (presence of Br isotope)
214/216	45/44	[M-CO] <sup>+</sup>
185	20	[M-Br] <sup>+</sup>
133	55	[M-Br-CO] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented in this guide were acquired using the following methodologies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AV600 Kryo spectrometer operating at 600 MHz for <sup>1</sup>H and 151 MHz for <sup>13</sup>C nuclei. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of chloroform (<sup>1</sup>H: δ 7.26 ppm; <sup>13</sup>C: δ 77.16 ppm) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

### Infrared (IR) Spectroscopy

The infrared spectrum was recorded on an FTIR Nexus Nicolet apparatus. The sample was analyzed as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

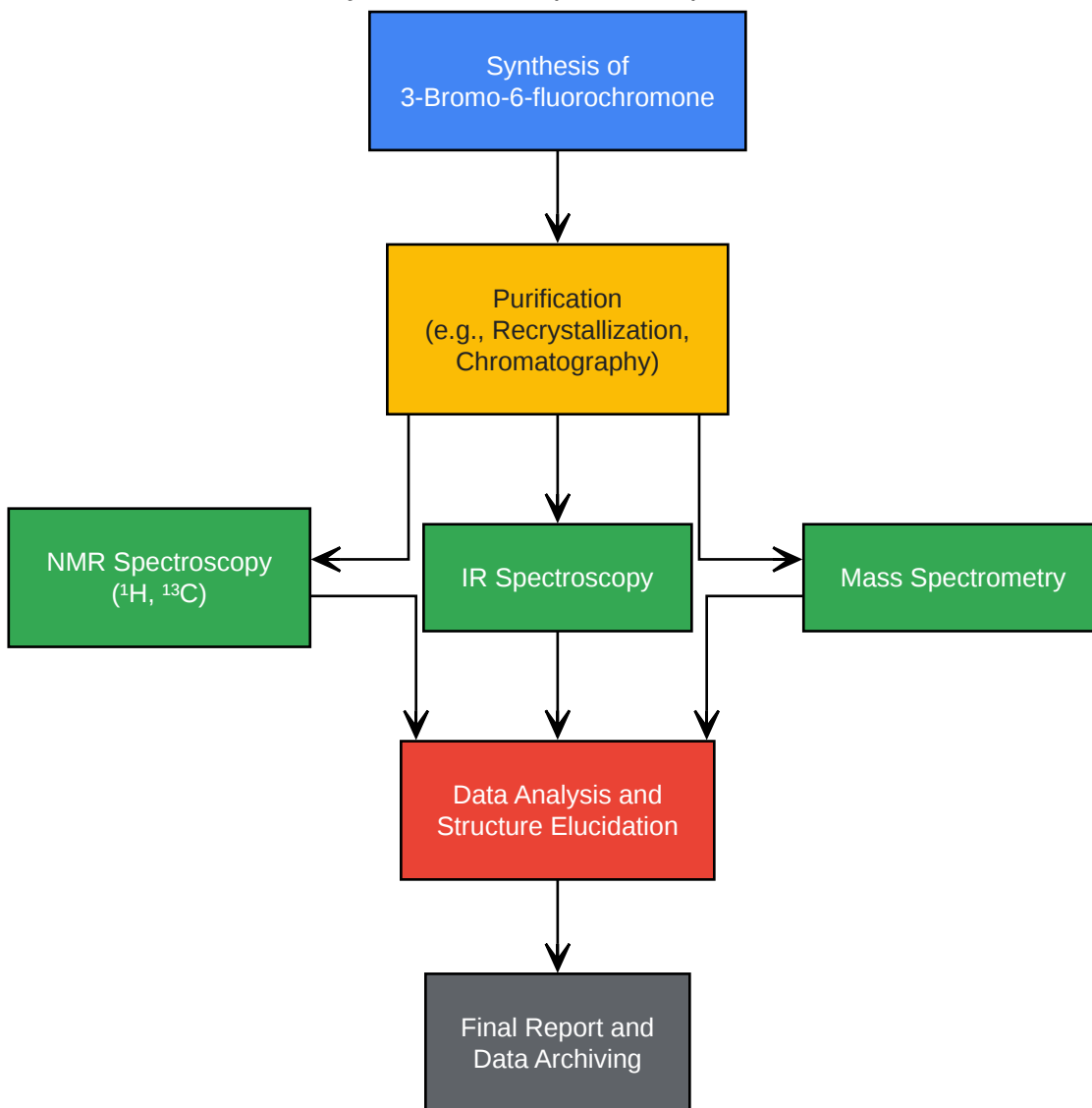
### Mass Spectrometry (MS)

Mass spectral data were obtained using electron ionization (EI) methods on a Finnigan MAT 95 spectrometer. The sample was introduced via a direct insertion probe.

## Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like **3-Bromo-6-fluorochromone**.

## Workflow for Synthesis and Spectroscopic Characterization



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*Workflow for Synthesis and Spectroscopic Characterization*

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